4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
4-bromo-6-fluoro-1,2-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2/c1-5-12-9-7(10)3-6(11)4-8(9)13(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFSDWBKEOSURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Trichloroacetimidate Reagents
A scalable method adapted from Thieme’s synthesis of analogous imidazoles involves methyl 2,2,2-trichloroacetimidate as a cyclization agent. For 4-bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole:
-
Starting Material : 4-Bromo-6-fluoro-1,2-diaminobenzene.
-
Reaction : Dissolve the diamine in acetic acid, add methyl trichloroacetimidate, and stir at 25°C for 4 hours.
-
Workup : Neutralize with sodium carbonate, extract with ethyl acetate, and purify via recrystallization.
Acid-Catalyzed Cyclization
Vulcanchem’s protocol employs hydrochloric acid for cyclization:
-
Substrate : N-(4-Bromo-2,6-difluorophenyl)acetamidine.
-
Conditions : Reflux in HCl (6 M) at 100°C for 8 hours.
-
Methylation : Treat intermediate with methyl iodide and potassium carbonate in DMF.
-
Limitations : Requires separate methylation step, increasing reaction time.
Halogenation and Alkylation of Pre-Formed Benzimidazole
Electrophilic Bromofluorination
A two-step process derived from PubChem data:
-
Base Compound : 1,2-Dimethyl-1H-benzo[d]imidazole.
-
Bromination : React with N-bromosuccinimide (NBS) in CCl₄ at 0°C (→ 4-bromo derivative).
-
Fluorination : Use Selectfluor® in acetonitrile at 80°C.
Direct Methylation via Grignard Reagents
Adapted from Abemaciclib intermediate synthesis:
-
Intermediate : 4-Bromo-6-fluoro-1H-benzo[d]imidazole.
-
Methylation : React with methylmagnesium bromide (3 equiv.) in THF at −78°C.
Metal-Mediated Cross-Coupling Approaches
Palladium-Catalyzed Coupling
A method inspired by RSC advances in imidazole synthesis:
-
Substrate : 4,6-Dibromo-1,2-dimethyl-1H-benzo[d]imidazole.
-
Fluorination : Treat with KF and Pd(OAc)₂ in DMF at 120°C.
Copper-Mediated Amination
-
Intermediate : 6-Bromo-4-fluoro-1H-benzo[d]imidazole.
-
Methylation : Use CuI and methyl iodide in DMSO at 100°C.
Comparative Analysis of Methods
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Pharmaceutical Applications
The primary application of 4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole lies in its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of Abemaciclib , a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6, which are crucial for cell cycle regulation. Abemaciclib is utilized for treating advanced or metastatic breast cancer, highlighting the compound's importance in cancer therapy.
Biological Research Applications
In addition to its pharmaceutical uses, this compound has been employed in various biological research contexts:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. In vitro tests indicate low IC₅₀ values (the concentration required to inhibit cell growth by 50%) against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 1.61 ± 0.92 |
| A549 | 1.98 ± 1.22 |
- Nucleotide Exchange Activation : Recent research has identified benzimidazole derivatives as potential activators of nucleotide exchange on RAS proteins. These findings suggest that compounds like this compound could be pivotal in developing therapies targeting RAS-related pathways .
Industrial Applications
Beyond its medicinal uses, this compound is also relevant in industrial chemistry for the synthesis of various materials and chemicals. Its ability to act as a building block for more complex chemical structures makes it valuable in both academic and industrial settings.
Case Studies
Several case studies illustrate the compound's effectiveness:
- In Vitro Studies : Research has demonstrated that compounds similar to this compound show promising results in inhibiting the proliferation of multiple cancer cell lines.
- Murine Models : In vivo studies using murine models have shown that administration of this compound significantly reduces bacterial load in infected tissues, indicating potential applications in antimicrobial therapies .
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole with key analogs in terms of substituents, properties, and applications:
Key Observations:
Substituent Effects on Stability: Bromo and fluoro groups increase thermal stability compared to non-halogenated analogs (e.g., 3p vs. 4-bromo-6-(trifluoromethyl) derivative) . Methyl groups at positions 1 and 2 enhance steric protection, reducing susceptibility to oxidative degradation .
Pharmacological Relevance :
- Halogenated derivatives (e.g., 2-(4-fluorophenyl)-6-methyl analog) exhibit potent bioactivity, such as enzyme inhibition, due to enhanced binding affinity from halogen interactions .
- 1,2-Dimethyl analogs (e.g., compound 20) demonstrate metabolic stability, making them viable drug candidates .
Synthetic Flexibility :
Biological Activity
4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including data tables, case studies, and detailed analyses of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrFN2, with a molecular weight of approximately 253.1 g/mol. The compound features a benzimidazole ring system with specific substitutions: bromine at the 4-position, fluorine at the 6-position, and two methyl groups at the 1 and 2 positions. These substitutions significantly influence its chemical reactivity and biological activity compared to non-substituted analogs.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study demonstrated that this compound caused significant apoptosis in MCF-7 breast cancer cells, evidenced by flow cytometry results .
A comparative analysis of similar compounds revealed that derivatives of benzimidazole often show varying degrees of cytotoxicity against different cancer cell lines. The IC50 values for related compounds suggest that structural modifications can enhance or diminish anticancer efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial and fungal strains. Studies have indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these interactions were notably low, suggesting strong bactericidal effects .
Table 1: Antimicrobial Activity of this compound
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may act as an enzyme inhibitor, modulating key biochemical pathways associated with disease progression.
Additionally, the compound's lipophilicity enhances its ability to penetrate cellular membranes, which is critical for its antimicrobial and anticancer effects. This property is particularly relevant in drug design as it influences bioavailability and efficacy .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Breast Cancer Cells : In a controlled laboratory setting, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability among MCF-7 cells.
- Antibacterial Efficacy : A comparative study involving this compound and standard antibiotics demonstrated superior antibacterial activity against S. aureus, with lower MIC values than traditional treatments like ampicillin and ciprofloxacin.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole?
- Methodology : A two-step synthesis is typically employed:
- Step 1 : Bromination and fluorination of a pre-functionalized benzoimidazole core. Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid, followed by fluorination with Selectfluor or DAST .
- Step 2 : Methylation at the 1- and 2-positions using methyl iodide and a base (e.g., NaH) in DMF .
- Key Parameters : Reaction temperature (60–80°C for bromination), stoichiometry (1.2–1.5 eq halogenating agents), and catalyst choice (e.g., Pd for regioselective fluorination) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- FTIR : Peaks at ~590 cm⁻¹ (C-Br), ~745 cm⁻¹ (C-F), and 2973 cm⁻¹ (methyl C-H stretching) confirm functional groups .
- NMR : H NMR shows methyl protons as singlets (δ 2.6–2.8 ppm), aromatic protons as multiplets (δ 7.4–8.3 ppm), and coupling constants for fluorine (e.g., = 8–12 Hz) .
- MS : Molecular ion peaks at m/z ~285–290 (M) with isotopic patterns for Br and F .
Q. What are common solubility and stability challenges during handling?
- Solubility : Limited solubility in polar solvents (e.g., water); best dissolved in DMSO or DCM for reactions .
- Stability : Degrades under prolonged light exposure. Store in inert atmospheres (N) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity be controlled during halogenation?
- Strategies :
- Directing Groups : Use electron-donating substituents (e.g., methyl groups) to direct bromination/fluorination to specific positions .
- Catalytic Systems : Pd-catalyzed C-H activation enables selective fluorination at the 6-position .
- Case Study : In a related compound (Sb23), bromination at the 4-position was achieved using Br/HO in acetic acid, with 73% yield .
Q. How do computational methods aid in predicting reactivity and binding properties?
- DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Docking into EGFR kinase (PDB: 1M17) reveals binding affinities. For example, a bromo-fluoro analog showed a docking score of −8.2 kcal/mol, suggesting strong hydrophobic interactions .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Observed Discrepancies : Yields for brominated benzoimidazoles range from 73% (Sb23) to 86% (Sb30) due to varying halogen sources and purification methods .
- Resolution : Optimize via factorial design (e.g., 2 factorial experiments testing temperature, catalyst loading, and solvent polarity) .
Q. How is cytotoxicity assessed for potential therapeutic applications?
- In-Vitro Assays :
- MTT Assay : Test against cancer cell lines (e.g., A549 lung carcinoma) with IC values compared to controls (e.g., Sb23: IC = 12 µM) .
- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 45 Ų) but potential hepatotoxicity (CYP2D6 inhibition) .
Methodological Recommendations
- Synthetic Optimization : Use response surface methodology (RSM) to balance competing factors (e.g., reaction time vs. yield).
- Analytical Cross-Validation : Combine NMR, HRMS, and single-crystal XRD to resolve structural ambiguities .
- Environmental Safety : Follow EPA guidelines for halogenated waste disposal due to aquatic toxicity (LC < 1 mg/L for Daphnia magna) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
